methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride
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Overview
Description
Methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride is an organic compound with the molecular formula C7H15ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride involves the reaction of piperazine with methyl acetate under acidic conditions to form the dihydrochloride salt . The reaction typically requires the use of an inert atmosphere, such as nitrogen or argon, and is conducted at temperatures ranging from 2-8°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-benzylpiperazin-2-yl)acetate;dihydrochloride
- Methyl (piperazin-2-yl)acetate;dihydrochloride
- Piperazin-1-yl-acetic acid methyl ester hydrochloride
Uniqueness
Methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride is unique due to its specific stereochemistry and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds .
Properties
Molecular Formula |
C7H16Cl2N2O2 |
---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |
InChI Key |
BAKVEPAYECKEHR-QYCVXMPOSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CNCCN1.Cl.Cl |
Canonical SMILES |
COC(=O)CC1CNCCN1.Cl.Cl |
Origin of Product |
United States |
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